N-((4-(2-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-25-13-9-7-12(8-10-13)17(24)20-11-16-21-22-18(26-2)23(16)15-6-4-3-5-14(15)19/h3-10H,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFHQCXTHQWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((4-(2-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound was synthesized through a multi-step reaction involving the triazole ring formation and subsequent modifications. Characterization was performed using various techniques including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : For purity assessment and molecular weight determination.
The synthesis pathway typically involves the reaction of 2-chlorobenzaldehyde with appropriate thioketones to form the triazole scaffold, followed by amide bond formation with 4-methoxybenzoic acid.
Antiviral Activity
Research indicates that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against various viruses including HIV and HBV by enhancing intracellular levels of APOBEC3G (A3G), a protein known for its antiviral properties . The compound may share similar mechanisms, potentially acting as an inhibitor of viral replication.
Anticancer Potential
Compounds with a triazole backbone have been linked to anticancer activities. Studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing the 1,2,4-triazole structure have shown promising results in inhibiting cell proliferation in vitro . The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Viral Replication : By modulating host cell factors such as A3G.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain triazole derivatives can interfere with cell cycle progression.
Case Studies
- Anti-HBV Activity : In vivo studies using animal models have indicated that benzamide derivatives can significantly reduce HBV levels in infected subjects. For instance, a related compound demonstrated potent inhibition of both wild-type and drug-resistant HBV strains .
- Cytotoxicity in Cancer Models : A series of triazole-based compounds were evaluated against human cancer cell lines, showing IC50 values indicating effective cytotoxicity at micromolar concentrations .
Data Summary
| Activity | Compound | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anti-HBV | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | <10 | Inhibition of replication |
| Cytotoxicity | Various triazole derivatives | 5 - 20 | Induction of apoptosis |
| Antiviral | N-phenylbenzamide derivatives | 15 - 30 | Increase A3G levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
